molecular formula C23H20N2O3 B2534870 ethyl 3-(2-(naphthalen-1-yl)acetamido)-1H-indole-2-carboxylate CAS No. 850929-42-9

ethyl 3-(2-(naphthalen-1-yl)acetamido)-1H-indole-2-carboxylate

Cat. No.: B2534870
CAS No.: 850929-42-9
M. Wt: 372.424
InChI Key: KLRFQNAVPMCFJV-UHFFFAOYSA-N
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Description

The compound is an organic molecule with a complex structure. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The naphthalen-1-yl group is a type of aromatic hydrocarbon, and the acetamido group is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole ring system is planar, and the naphthalen-1-yl group is also a planar aromatic system. The acetamido group would add some additional complexity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The indole ring is known to undergo electrophilic substitution reactions, and the acetamido group could potentially undergo hydrolysis to form an amine and a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence of the indole ring, the naphthalen-1-yl group, and the acetamido group .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the specific context in which it’s being used. For example, if it’s being studied as a potential drug, future research might focus on optimizing its structure for better activity or lower toxicity .

Properties

IUPAC Name

ethyl 3-[(2-naphthalen-1-ylacetyl)amino]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-2-28-23(27)22-21(18-12-5-6-13-19(18)24-22)25-20(26)14-16-10-7-9-15-8-3-4-11-17(15)16/h3-13,24H,2,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRFQNAVPMCFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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